Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a piperidine ring, a bromopyrimidine moiety, and an ethyl ester group. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDVUUBHGKSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine moiety can be synthesized through the bromination of pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyrimidine is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl chloroformate or a similar esterifying agent to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyrimidine moiety can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate has diverse applications in scientific research, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound can serve as a probe for studying biochemical pathways and molecular interactions.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
- Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate
- Ethyl 3-((5-iodopyrimidin-2-yl)oxy)piperidine-1-carboxylate
Comparison: Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Biological Activity
Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its implications in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈BrN₃O₃, with a molecular weight of approximately 314.18 g/mol. The compound features a piperidine ring substituted with a bromopyrimidine moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Derivative : Starting from N-Boc-3-piperidine carboxylic acid, the esterification process yields the desired piperidine structure.
- Bromination : The introduction of the bromine atom at the pyrimidine position is essential for enhancing biological activity.
- Final Coupling : The final product is obtained through coupling reactions that link the piperidine and bromopyrimidine components.
Antimicrobial Activity
Recent studies have shown that derivatives of bromopyrimidine compounds exhibit significant antimicrobial properties. For instance, chloroethyl pyrimidine nucleosides demonstrated substantial inhibition of cell proliferation in cancer cell lines, indicating potential applications in cancer therapy .
Antiviral Properties
Research has indicated that targeting nucleotide biosynthesis pathways can lead to effective antiviral strategies. This compound may influence these pathways, particularly in the context of Hepatitis E virus (HEV), where inhibition of pyrimidine synthesis resulted in reduced viral replication .
Anti-inflammatory Effects
The compound's role in modulating inflammatory responses has been noted, particularly through its interaction with nitric oxide (NO) pathways. NO is crucial for mediating various immune responses and could be influenced by compounds like this compound .
Study on Antiproliferative Effects
A study conducted on various pyrimidine derivatives, including those similar to this compound, revealed that these compounds significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was attributed to their ability to interfere with cellular signaling pathways involved in growth regulation .
Evaluation of Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of bromopyrimidine derivatives against multiple bacterial strains. The findings suggested that these compounds could serve as potential candidates for developing new antibacterial agents due to their effectiveness in inhibiting bacterial growth .
Q & A
Q. What are the recommended handling and storage protocols for Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate in laboratory settings?
While specific toxicological data for this compound is unavailable, researchers should adopt precautions from structurally similar piperidine carboxylates (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate). Recommendations include:
Q. How can researchers verify the identity and purity of this compound during synthesis?
Employ a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight (HRMS-ESI) and check for impurities.
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to identify rotamers (common in piperidine derivatives; see splitting patterns in tert-butyl analogs) .
- Column chromatography : Use gradients of ethyl acetate/hexanes (e.g., 15–40%) for purification .
Q. What nomenclature rules apply to this compound, and how can it be cross-referenced in chemical databases?
The IUPAC name follows substitutive nomenclature:
- Parent structure : Piperidine-1-carboxylate.
- Substituents : 5-Bromopyrimidin-2-yloxy at position 3, ethyl ester at position 1. Search databases (SciFinder, Reaxys) using CAS numbers of analogs (e.g., 99197-86-1 for benzyl derivatives) or keywords like "piperidine carboxylate bromopyrimidine" .
Advanced Research Questions
Q. How can the conformational flexibility of the piperidine ring in this compound be analyzed computationally and experimentally?
- X-ray crystallography : Refine structures using SHELXL to determine puckering parameters (amplitude q, phase φ) via Cremer-Pople coordinates .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical ring conformations .
- Dynamic NMR : Monitor rotamer interconversion at variable temperatures (e.g., -40°C to 60°C) to estimate energy barriers .
Q. What strategies are effective for incorporating this compound into high-throughput reaction screening platforms?
As part of an informer library (e.g., Merck’s Aryl Halide Chemistry Informer Library):
- Screen under diverse conditions (e.g., Pd-catalyzed cross-couplings, SNAr reactions).
- Compare yields and side-products using LC-MS to evaluate substrate compatibility.
- Use robotic liquid handlers for parallel reactions (e.g., 96-well plates) .
Q. How can enzymatic methods be applied to modify the ester group of this compound?
- Solid-supported lipases (e.g., Candida antarctica Lipase B): Catalyze transesterification in water-miscible solvents (e.g., THF) at 30–40°C.
- Monitor reaction progress via TLC (Rf shifts) or FT-IR for carbonyl changes.
- Optimize enantioselectivity using chiral columns (e.g., Chiralpak IA) .
Q. What approaches are recommended for resolving contradictions in crystallographic data during structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
